Methyl 4-bromo-2-fluoro-6-formylbenzoate
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Overview
Description
Methyl 4-bromo-2-fluoro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3 and a molecular weight of 261.04 g/mol . It is a derivative of benzoic acid and contains bromine, fluorine, and formyl functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-2-fluoro-6-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of methyl benzoate derivatives. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-6-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the formyl group.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Formation of 4-bromo-2-fluoro-6-carboxybenzoate.
Reduction: Formation of 4-bromo-2-fluoro-6-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-6-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-6-formylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The bromine and fluorine atoms can affect the compound’s electronic properties, while the formyl group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but with a methyl group instead of a formyl group.
Methyl 4-bromo-2-fluoro-6-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
Methyl 4-bromo-2-fluoro-6-formylbenzoate is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups provides distinct reactivity and properties, making it valuable for specific chemical transformations and applications .
Properties
Molecular Formula |
C9H6BrFO3 |
---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
methyl 4-bromo-2-fluoro-6-formylbenzoate |
InChI |
InChI=1S/C9H6BrFO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3 |
InChI Key |
YBVLIMDUTOBRCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)C=O |
Origin of Product |
United States |
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